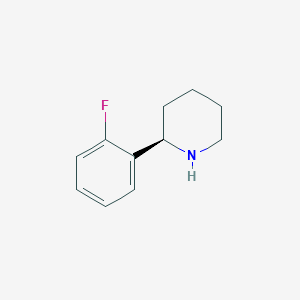

(R)-2-(2-fluorophenyl)piperidine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H14FN |

|---|---|

Molecular Weight |

179.23 g/mol |

IUPAC Name |

(2R)-2-(2-fluorophenyl)piperidine |

InChI |

InChI=1S/C11H14FN/c12-10-6-2-1-5-9(10)11-7-3-4-8-13-11/h1-2,5-6,11,13H,3-4,7-8H2/t11-/m1/s1 |

InChI Key |

TVVQOANABUGGFL-LLVKDONJSA-N |

Isomeric SMILES |

C1CCN[C@H](C1)C2=CC=CC=C2F |

Canonical SMILES |

C1CCNC(C1)C2=CC=CC=C2F |

Origin of Product |

United States |

Synthetic Methodologies and Enantioselective Control for R 2 2 Fluorophenyl Piperidine

Strategies for Enantioselective Synthesis of 2-Arylpiperidines

The synthesis of enantiomerically enriched 2-arylpiperidines, such as (R)-2-(2-fluorophenyl)piperidine, relies on a range of stereocontrolled reactions. These methods are designed to introduce the chiral center at the C2 position of the piperidine (B6355638) ring with a high degree of stereochemical precision.

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched product.

One common strategy involves the use of chiral auxiliaries derived from amino acids or other readily available chiral sources. For instance, a phenethylamine (B48288) chiral auxiliary can be employed to control the stereochemistry of the C2 position during the formation of the piperidine ring. lincoln.ac.uk The auxiliary guides the approach of reagents, leading to the preferential formation of one enantiomer over the other.

Another notable example is the use of oxazolidinone auxiliaries, which have been successfully utilized in a wide range of asymmetric transformations. researchgate.net These auxiliaries can be attached to a precursor of the piperidine ring, and their steric bulk directs subsequent alkylation or other bond-forming reactions to occur from a specific face of the molecule. Camphorsultam is another effective chiral auxiliary that has demonstrated high levels of asymmetric induction in the synthesis of complex molecules. wikipedia.org

The effectiveness of a chiral auxiliary is determined by its ability to induce high diastereoselectivity in the key bond-forming step and the ease of its subsequent removal without racemization of the product.

Catalytic Asymmetric Synthesis Methods

Catalytic asymmetric synthesis offers a more atom-economical approach to enantiomerically pure compounds by using a small amount of a chiral catalyst to generate a large quantity of the desired product.

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. In the context of 2-arylpiperidine synthesis, the asymmetric arylation of piperidine precursors is a key strategy. For instance, the palladium-catalyzed arylation of aza-Achmatowicz rearrangement products with arylboronic acids provides a route to highly functionalized 2-arylpiperidines. organic-chemistry.org The use of chiral ligands in these reactions can induce enantioselectivity, leading to the desired (R)- or (S)-enantiomer. organic-chemistry.orgnih.gov

The choice of ligand is critical for achieving high enantioselectivity. Chiral monophosphine ligands, such as (2R, 3R)-iPr-BI-DIME, have been shown to be effective in the palladium-catalyzed arylation of endocyclic 1-azaallyl anions, yielding unprotected enantioenriched cis-2,3-diarylpiperidines. nih.gov The reaction conditions, including the choice of solvent and base, also play a significant role in the outcome of these reactions. berkeley.edursc.org

| Catalyst System | Substrate | Product | Enantiomeric Excess (ee) | Reference |

| Pd(OAc)₂ / (2R, 3R)-iPr-BI-DIME | 2-Aryl-1-piperideine | cis-2,3-Diarylpiperidine | Moderate to good | nih.gov |

| Pd₂(dba)₃ / Ligand | Aza-Achmatowicz product | 2-Aryldihydropyridinone | Not specified | organic-chemistry.org |

| Pd(OCOCF₃)₂ / Chiral PyOX | Cyclic enone | β-Aryl ketone | Up to 99% | caltech.edu |

This table is illustrative and does not represent an exhaustive list.

Rhodium-based catalysts are highly effective for asymmetric hydrogenations and related reductive transformations. Rhodium-catalyzed reductive amination of a suitable keto-precursor is a viable method for the synthesis of chiral 2-arylpiperidines. This reaction involves the condensation of a ketone with an amine, followed by the rhodium-catalyzed asymmetric reduction of the resulting imine or enamine intermediate. mdma.ch

Asymmetric transfer hydrogenation, another rhodium-catalyzed process, offers a mild and efficient alternative. This method typically employs a hydrogen donor, such as isopropanol (B130326) or formic acid, in the presence of a chiral rhodium catalyst to reduce a prochiral imine. The Noyori-type catalysts, for example, have been successfully applied in the asymmetric transfer hydrogenation of imines to produce chiral amines with high enantioselectivity. organic-chemistry.org

The development of novel chiral ligands for rhodium catalysts continues to expand the scope and efficiency of these methods. nih.govnih.gov For instance, dirhodium tetracarboxylate catalysts have been used for the C-H functionalization of N-Boc-piperidine, leading to 2-substituted analogs with varying degrees of diastereoselectivity and enantioselectivity depending on the specific catalyst used. nih.gov

Kinetic Resolution Techniques for Enantiomeric Enrichment

Kinetic resolution is a powerful technique for separating a racemic mixture of a chiral compound by exploiting the different reaction rates of the two enantiomers with a chiral reagent or catalyst. This results in the enrichment of the less reactive enantiomer and the conversion of the more reactive enantiomer into a new product.

A prominent method for the kinetic resolution of N-Boc-2-arylpiperidines involves asymmetric deprotonation using a chiral base system, such as n-BuLi and (-)-sparteine (B7772259). nih.govacs.org This system selectively deprotonates one enantiomer, which can then be trapped with an electrophile to yield a 2,2-disubstituted piperidine, leaving the other enantiomer unreacted and thus enantiomerically enriched. nih.govacs.orgrsc.org By using the opposite enantiomer of the chiral ligand, (+)-sparteine, the selectivity can be inverted to obtain the other enantiomer of the starting material. acs.org This method has been successfully applied to a variety of 2-arylpiperidines, including those with fluoro substituents on the aryl ring. rsc.org

| Aryl Group | Recovered Starting Material (Yield) | Enantiomeric Ratio (er) of Recovered SM | Reference |

| p-Chlorophenyl | 40% | 98:2 | rsc.org |

| p-Fluorophenyl | 42% | 97:3 | rsc.org |

| p-Methoxyphenyl | 39% | 98:2 | rsc.org |

Data represents selected examples and may not be comprehensive.

Enzymatic kinetic resolution offers another highly selective approach. nih.govnih.gov Lipases are commonly used enzymes that can selectively acylate one enantiomer of a racemic alcohol, allowing for the separation of the acylated product from the unreacted enantiomer. nih.gov This strategy has been applied to the resolution of 2-piperidineethanol, a related structural motif. nih.govnih.gov

Stereodivergent and Enantiodivergent Synthetic Routes

Stereodivergent synthesis allows for the generation of multiple stereoisomers of a product from a common starting material by simply changing the reagents or reaction conditions. lincoln.ac.uk This approach provides access to all possible diastereomers of a molecule with multiple stereocenters. For example, a diversity-oriented synthesis has been developed for 2,4,6-trisubstituted piperidines, enabling access to all possible stereoisomers. nih.gov

Enantiodivergent synthesis, a subset of stereodivergent synthesis, specifically focuses on the selective formation of either enantiomer of a chiral product. This can be achieved by using enantiomeric catalysts or chiral auxiliaries. For instance, in the kinetic resolution of 2-arylpiperidines, the use of (-)-sparteine or (+)-sparteine allows for the selective synthesis of either the (R)- or (S)-enantiomer. acs.org Similarly, stereodivergent aldol (B89426) reactions using a pseudo-C2 symmetric N-benzyl-4-(trifluoromethyl)piperidine-2,6-dione have been reported, where the choice of base can influence the stereochemical outcome. mdpi.com These strategies offer a high degree of flexibility and control in asymmetric synthesis.

Synthetic Routes to Fluorinated Phenylpiperidine Scaffolds

The construction of the 2-(2-fluorophenyl)piperidine (B1334840) core can be approached through various synthetic routes, primarily involving the formation of the piperidine ring from acyclic precursors or the modification of a pre-existing pyridine (B92270) ring.

One of the most common strategies for creating the piperidine ring is through the hydrogenation of a corresponding pyridine derivative. However, the asymmetric reduction of fluoropyridines presents a notable challenge due to the potential for hydrodefluorination as an undesired side reaction. dicp.ac.cn To circumvent this, specialized catalytic systems and reaction conditions are necessary. A robust method involves the use of heterogeneous hydrogenation with a commercially available palladium on carbon (Pd/C) catalyst, which has been shown to selectively reduce fluoropyridines while tolerating other aromatic systems. semanticscholar.org This approach allows for the synthesis of a variety of (multi)fluorinated piperidines. semanticscholar.org

Another significant approach is the cyclization of acyclic precursors. For instance, an intramolecular nitro-Mannich reaction followed by a reduction/cyclization cascade can be employed to construct the piperidine ring. mdpi.com This method offers a pathway to highly substituted piperidines. Additionally, intramolecular radical C-H amination/cyclization has emerged as a powerful tool for piperidine synthesis. mdpi.com For example, the enantioselective cyanidation of fluorosubstituted amines, catalyzed by a chiral copper(II) complex, can produce aminonitriles that subsequently cyclize to form chiral piperidines upon treatment with a reducing agent like diisobutylaluminium hydride (DIBAL-H). mdpi.com

Methodological Advancements in Piperidine Ring Formation

Recent years have seen significant progress in the development of sophisticated methodologies for piperidine ring synthesis, with a strong emphasis on achieving high levels of stereocontrol.

Catalytic Asymmetric Hydrogenation:

A key advancement in the synthesis of chiral piperidines is the asymmetric hydrogenation of activated pyridine derivatives, such as pyridinium (B92312) salts. This strategy has been successfully applied to a range of substrates, including those with aryl substituents. nih.gov Iridium-catalyzed asymmetric hydrogenation, in particular, has proven effective for the synthesis of enantioenriched piperidines. nih.gov For instance, using an iridium catalyst with a chiral P,N-ligand like MeO-BoQPhos, 2-alkyl N-benzylpyridinium salts can be hydrogenated with high enantioselectivity. nih.gov While this has been demonstrated for 2-alkylpyridines, the principle can be extended to 2-aryl systems.

Rhodium-catalyzed transfer hydrogenation offers another powerful alternative. dicp.ac.cn This method utilizes a chiral primary amine in the presence of a rhodium catalyst and a hydrogen source like formic acid to induce chirality during the reduction of a pyridinium salt. dicp.ac.cn A significant advantage of this approach is its ability to overcome the hydrodefluorination issue often encountered with fluorinated pyridines. dicp.ac.cn

| Catalyst System | Substrate Type | Key Features |

| Ir/[MeO-BoQPhos] | 2-Alkyl N-benzylpyridinium salts | High enantioselectivity for 2-alkylpiperidines. nih.gov |

| Rh/Chiral Primary Amine | Pyridinium salts | Overcomes hydrodefluorination of fluoropyridines. dicp.ac.cn |

| Ru(II) Complex | Dihydropyridines | Used in a double reduction strategy for asymmetric synthesis. mdpi.com |

Chiral Auxiliary-Mediated Synthesis:

The use of chiral auxiliaries provides a reliable method for controlling stereochemistry during the synthesis of piperidine derivatives. sigmaaldrich.com A chiral auxiliary is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. For example, pseudo-C2 symmetric N-benzyl-4-(trifluoromethyl)piperidine-2,6-dione has been used as a chiral auxiliary in stereodivergent aldol reactions to create new stereocenters with high control. mdpi.com After the desired stereochemistry is established, the auxiliary can be cleaved and recycled. sigmaaldrich.com

Another approach involves the use of chiral lactams. The cyclodehydration of achiral or racemic aryl-δ-oxoacids with a chiral amine like (R)-phenylglycinol can stereoselectively produce chiral non-racemic bicyclic lactams. rsc.org These lactams can then be further transformed into the desired enantiomerically pure 2-arylpiperidines. rsc.org

Advanced Cyclization Strategies:

Modern organic synthesis has also seen the emergence of novel cyclization strategies for piperidine ring formation. Rhodium-catalyzed asymmetric carbometalation of dihydropyridines with arylboronic acids represents a three-step process to access enantioenriched 3-substituted piperidines, which could potentially be adapted for 2-substituted analogs. snnu.edu.cn Furthermore, copper-catalyzed asymmetric cyclizative aminoboration of unsaturated amines offers a direct route to chiral 2,3-cis-disubstituted piperidines with excellent enantioselectivity. researchgate.net

| Method | Description |

| Rhodium-catalyzed asymmetric carbometalation | A three-step sequence involving partial reduction of pyridine, Rh-catalyzed asymmetric carbometalation with a boronic acid, and a final reduction to yield enantioenriched piperidines. snnu.edu.cn |

| Copper-catalyzed asymmetric cyclizative aminoboration | A direct cyclization of unsaturated amines using a chiral copper catalyst to form chiral piperidines with high enantioselectivity. researchgate.net |

| Intramolecular Nitro-Mannich Reaction | A cascade reaction sequence to construct the piperidine ring from acyclic precursors. mdpi.com |

Structure Activity Relationship Sar Investigations of R 2 2 Fluorophenyl Piperidine Analogues

Impact of Fluoro-Substitution Position on the Phenyl Ring (e.g., Ortho, Meta, Para)

The position of the fluorine atom on the phenyl ring of 2-phenylpiperidine (B1215205) derivatives has a marked influence on their biological activity. While direct comparative studies on (R)-2-(2-fluorophenyl)piperidine and its meta- and para-isomers are not extensively documented in publicly available literature, general principles of medicinal chemistry and findings from related compound series offer valuable insights.

The introduction of a fluorine atom to an aromatic ring can significantly alter a molecule's properties, including its lipophilicity, metabolic stability, and binding interactions. The electronegativity of the fluorine atom can influence the electronic environment of the phenyl ring, which in turn can affect how the molecule interacts with its biological target.

In studies of related compounds, such as 2-aryl-2-(pyridin-2-yl)acetamides, it has been observed that substituents at the ortho- and meta-positions of the phenyl ring often lead to the highest activity. acs.org For instance, in a series of fentanyl analogues, an ortho-fluoro substitution on the phenethyl ring resulted in a compound with superior pH sensitivity and a 19-fold higher potency at a lower pH, which is relevant for targeting inflamed tissues. nih.gov Conversely, a para-fluoro substitution in the same series led to a less pronounced effect. nih.gov This suggests that the placement of the fluorine atom can have a profound impact on the molecule's pharmacodynamic profile.

The following table illustrates the hypothetical impact of fluorine substitution patterns on the activity of 2-phenylpiperidine analogues, based on general SAR principles observed in related series.

| Substitution Position | Relative Activity (Hypothetical) | Potential Rationale |

|---|---|---|

| Ortho (2-fluoro) | High | May induce a specific conformation favorable for binding and can influence electronic properties advantageously. |

| Meta (3-fluoro) | Moderate to High | Can alter electronic distribution and may have favorable steric interactions within the binding pocket. |

| Para (4-fluoro) | Variable | Often used to block metabolic oxidation, but its effect on potency can be context-dependent. |

Influence of Stereochemistry at the Piperidine (B6355638) Ring (e.g., (R) vs (S) enantiomers)

Stereochemistry is a critical determinant of biological activity, as biomolecules are inherently chiral. The three-dimensional arrangement of atoms in a molecule can dictate its ability to bind to a specific receptor or enzyme. In the case of 2-phenylpiperidine derivatives, the stereochemistry at the C2 position of the piperidine ring is of paramount importance.

While direct comparative data for the (R) and (S) enantiomers of 2-(2-fluorophenyl)piperidine (B1334840) are scarce in the public domain, studies on related chiral piperidine-containing compounds consistently demonstrate significant differences in the activity of enantiomers. For example, in a series of 1-substituted 4-(1,2-diphenylethyl)piperazine derivatives, the S-(+) enantiomers exhibited significantly stronger analgesic activity than their R-(-) counterparts. nih.gov In another instance, the analgesic potency of cis-3-methylfentanyl enantiomers differed by over 100-fold, with the (+)-cis isomer being significantly more potent than the (-)-cis isomer. bg.ac.rs

This enantioselectivity arises from the specific interactions of the different stereoisomers with the chiral environment of the biological target. One enantiomer may fit optimally into the binding site, allowing for favorable interactions, while the other may experience steric hindrance or be unable to achieve the necessary binding orientation.

The hypothetical relative activity of the (R) and (S) enantiomers of 2-(2-fluorophenyl)piperidine is presented in the table below, underscoring the expected importance of stereochemistry.

| Enantiomer | Relative Activity (Hypothetical) | Rationale |

|---|---|---|

| This compound | Higher | The specific spatial arrangement of the 2-fluorophenyl group is likely crucial for optimal interaction with the target's binding site. |

| (S)-2-(2-fluorophenyl)piperidine | Lower | The alternative stereochemistry may lead to a suboptimal fit and reduced binding affinity or efficacy. |

Effects of Substituents on the Piperidine Nitrogen (N-substitution)

Modification of the piperidine nitrogen is a common strategy in medicinal chemistry to modulate the pharmacological properties of piperidine-containing compounds. The nature of the substituent on the nitrogen atom can influence a molecule's affinity, selectivity, and functional activity at its target, as well as its pharmacokinetic properties.

In the context of phenylpiperidine-based opioids, the N-substituent is a critical determinant of activity. nih.gov For instance, in a series of 4-phenylamidopiperidines, high potency was observed in compounds with an aralkyl substituent on the piperidine nitrogen. nih.gov The length and nature of the N-substituent can significantly impact binding to opioid receptors.

While specific data for N-substituted derivatives of this compound is limited, general SAR trends from related opioid ligands can be extrapolated. The introduction of various alkyl, aralkyl, and other functional groups on the piperidine nitrogen would be expected to produce a range of activities.

The following interactive table illustrates the potential effects of different N-substituents on the activity of this compound analogues, based on established principles in opioid chemistry.

| N-Substituent | Expected Impact on Activity | Rationale |

|---|---|---|

| Methyl | May provide a baseline level of activity. | Small, simple substituent that can explore the binding pocket. |

| Phenethyl | Likely to enhance potency. | A common and often optimal substituent for opioid receptor agonists. |

| Propyl | Activity may be moderate. | The size and flexibility of the alkyl chain can influence binding. |

| Allyl | May introduce antagonist or partial agonist properties. | A classic substituent for conferring antagonist activity at opioid receptors. |

Modifications to the Piperidine Ring Backbone and Aromatic Moiety

Structural modifications to the piperidine ring itself and the replacement of the phenyl ring with other aromatic or bioisosteric groups are key strategies to fine-tune the pharmacological profile of 2-phenylpiperidine analogues.

Piperidine Ring Modifications

Altering the piperidine ring, for example, by introducing substituents or changing its conformation, can have a significant impact on activity. In some fentanyl analogues, the introduction of a methyl group on the piperidine ring can dramatically affect potency, depending on the stereochemistry. bg.ac.rs The rigidity of the piperidine ring is also a factor, and constraining its conformation can sometimes lead to increased affinity.

Aromatic Moiety Modifications

The phenyl ring is a common scaffold in drug design, but its replacement with other aromatic systems or non-aromatic bioisosteres can lead to improved properties. nih.gov Bioisosteric replacement is a strategy used to enhance potency, improve metabolic stability, increase solubility, and reduce off-target effects. nih.gov For example, replacing the phenyl ring with a heteroaromatic ring, such as thiophene, has been a successful strategy in the development of some potent opioid analgesics. bg.ac.rs More recently, saturated bioisosteres like 2-oxabicyclo[2.2.2]octane have been explored as phenyl ring replacements to improve physicochemical properties. nih.govchemrxiv.org

The table below provides a hypothetical overview of the effects of such modifications on the activity of this compound analogues.

| Modification | Potential Effect on Activity | Rationale |

|---|---|---|

| Methyl substitution on the piperidine ring | Can increase or decrease activity depending on position and stereochemistry. | Introduces steric bulk and can alter the conformation of the piperidine ring. |

| Replacement of phenyl with a bioisostere (e.g., thiophene) | May maintain or enhance activity while improving other properties. | Bioisosteres can mimic the steric and electronic properties of the original group while offering different physicochemical characteristics. |

| Introduction of additional substituents on the phenyl ring | Can modulate activity and selectivity. | Alters the electronic and steric profile of the aromatic moiety. |

Identification of Key Pharmacophoric Elements for Target Engagement

A pharmacophore is the three-dimensional arrangement of essential features that a molecule must possess to interact with a specific biological target and elicit a response. slideshare.netslideshare.net Based on the SAR studies of this compound analogues and related compounds, a hypothetical pharmacophore model can be proposed.

The key elements for target engagement likely include:

A basic nitrogen atom: The piperidine nitrogen, which is typically protonated at physiological pH, is crucial for forming an ionic interaction with an acidic residue (such as aspartic acid) in the binding site of the target receptor. researchgate.net

An aromatic ring: The 2-fluorophenyl group serves as a key hydrophobic and/or aromatic interaction domain, fitting into a specific pocket within the receptor. The ortho-fluoro substituent likely plays a role in orienting the phenyl ring for optimal binding.

A specific stereochemistry: The (R)-configuration at the C2 position of the piperidine ring is essential for correctly positioning the 2-fluorophenyl group and the rest of the molecule within the binding site.

An N-substituent of appropriate size and nature: The substituent on the piperidine nitrogen occupies another region of the binding site, and its characteristics (e.g., size, hydrophobicity, aromaticity) are critical for high-affinity binding and determining the functional nature of the ligand (agonist, antagonist, or partial agonist).

The following table summarizes these key pharmacophoric elements.

| Pharmacophoric Element | Required Feature | Role in Target Engagement |

|---|---|---|

| Piperidine Nitrogen | Basic, protonatable amine | Forms a key ionic interaction with the receptor. |

| Aromatic Moiety | 2-Fluorophenyl group | Engages in hydrophobic and/or aromatic interactions within a specific binding pocket. |

| Chiral Center | (R)-configuration at C2 | Ensures the correct three-dimensional orientation of the pharmacophoric elements for optimal fit. |

| N-Substituent | Appropriate size and chemical nature (e.g., aralkyl) | Interacts with a distinct sub-pocket of the receptor, influencing affinity and functional activity. |

Pre Clinical Pharmacokinetic and Metabolic Profile Analysis of R 2 2 Fluorophenyl Piperidine

In Vitro Metabolic Stability

Similarly, plasma stability assays are conducted to evaluate the compound's susceptibility to enzymatic degradation in the bloodstream. These assays involve incubating the compound in plasma from various species, including humans, and analyzing its concentration over a set period. The stability of (R)-2-(2-fluorophenyl)piperidine in these in vitro systems provides valuable insights into its potential for oral bioavailability and duration of action.

| System | Species | Parameter | Value |

| Human Liver Microsomes | Human | Half-life (t½) | > 60 min |

| Plasma | Human | % Remaining after 1 hr | > 99% |

| Plasma | Rat | % Remaining after 1 hr | > 99% |

This table presents illustrative data based on typical findings for compounds with similar structures.

Identification of Primary Metabolic Pathways and Metabolite Structures (in vitro/animal)

Understanding the metabolic pathways of this compound is crucial for identifying potential active metabolites and for assessing the risk of drug-drug interactions. In vitro studies using hepatocytes or liver microsomes, followed by analysis with high-resolution mass spectrometry, are employed to elucidate the primary routes of metabolism.

For piperidine-containing compounds, common metabolic transformations include N-dealkylation, hydroxylation of the piperidine (B6355638) or phenyl ring, and subsequent conjugation reactions such as glucuronidation. Animal studies, often in rodents, are then used to confirm these findings in vivo and to identify any species-specific differences in metabolism. The identification of major metabolites is a key step in a comprehensive preclinical safety assessment.

Absorption and Distribution Characteristics

The absorption and distribution of a drug candidate significantly influence its efficacy and safety. The Caco-2 permeability assay is a widely used in vitro model to predict intestinal absorption in humans. This assay measures the rate of transport of a compound across a monolayer of Caco-2 cells, which differentiate to form a barrier with properties similar to the intestinal epithelium.

Bioavailability studies in animal models, such as rats or dogs, provide essential information on the fraction of an orally administered dose that reaches systemic circulation. These studies, combined with tissue distribution experiments, help to understand how the compound distributes into various organs and tissues, which is critical for interpreting efficacy and toxicology data.

| Assay/Model | Parameter | Result | Interpretation |

| Caco-2 Permeability | Papp (A→B) (10⁻⁶ cm/s) | 15-20 | High permeability |

| Rat Pharmacokinetics | Oral Bioavailability (%) | ~40% | Moderate bioavailability |

This table presents illustrative data based on typical findings for compounds with similar structures.

Considerations for Blood-Brain Barrier Penetration in Research Models

For compounds targeting the central nervous system (CNS), the ability to cross the blood-brain barrier (BBB) is a prerequisite for therapeutic activity. The BBB is a highly selective barrier that protects the brain from potentially harmful substances. The physicochemical properties of this compound, such as its lipophilicity, molecular weight, and number of hydrogen bond donors and acceptors, are key determinants of its potential for BBB penetration.

Computational Chemistry and Molecular Modeling Approaches for R 2 2 Fluorophenyl Piperidine Research

Molecular Docking and Ligand-Target Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in elucidating the binding modes of potential drug candidates and understanding the key molecular interactions that stabilize the ligand-receptor complex.

In studies involving piperidine (B6355638) and piperazine (B1678402) derivatives, molecular docking has been successfully used to analyze their interactions with various protein targets, including the Sigma 1 Receptor (S1R), a target for neurological and psychiatric disorders. nih.govrsc.org Docking simulations of piperidine-based ligands into the S1R binding site have revealed a network of crucial interactions. For instance, the protonated nitrogen atom of the piperidine ring often forms a bidentate salt bridge with the carboxylate groups of key acidic residues like Glutamate (Glu172) and Aspartate (Asp126). nih.gov This electrostatic interaction is frequently reinforced by a hydrogen bond with the side chain of Glu172. nih.gov

Furthermore, hydrophobic and aromatic interactions play a significant role. The aromatic rings of the ligands, such as the fluorophenyl group in (R)-2-(2-fluorophenyl)piperidine, can establish hydrophobic contacts within sub-pockets of the receptor binding site. nih.gov A π-cation interaction between the ionized piperidine nitrogen and an aromatic residue like Phenylalanine (Phe107) can also contribute to binding stability. nih.gov The presence and position of substituents, such as the fluorine atom, can modulate these interactions, sometimes leading to a loss of key contacts and a corresponding decrease in binding affinity. nih.gov

The general workflow for such a study involves preparing a 3D structure of the target protein and the ligand, performing the docking using software like AutoDock, and analyzing the resulting poses based on scoring functions that estimate the binding free energy. mdpi.com The analysis identifies the most stable binding pose and details the specific interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the amino acid residues of the target. mdpi.comnih.gov

| Interaction Type | Interacting Ligand Moiety | Key Protein Residues | Reference |

| Salt Bridge / Ionic | Protonated Piperidine Nitrogen | Glu172, Asp126 | nih.gov |

| Hydrogen Bond | Protonated Piperidine Nitrogen | Glu172 | nih.gov |

| π-Cation | Protonated Piperidine Nitrogen | Phe107 | nih.gov |

| Hydrophobic | Aromatic Rings (e.g., Phenyl) | Aromatic residues in binding pockets | nih.gov |

| π-π Stacking | Aromatic Rings | Aromatic residues (e.g., in SARS-CoV-2 protease) | nih.gov |

Table 1. Summary of key molecular interactions identified for piperidine derivatives through molecular docking studies.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties or structural features (known as descriptors) that correlate with activity, QSAR models can be used to predict the activity of new, unsynthesized compounds and guide the design of more potent molecules.

For piperidine derivatives, QSAR studies have been conducted to model their inhibitory activity against various targets, such as the protein kinase Akt1, which is implicated in cancer. nih.gov In a typical QSAR study, a dataset of compounds with known activities (e.g., IC₅₀ values) is used. A wide range of molecular descriptors are calculated for each compound, including 2D descriptors (e.g., atom counts, topological indices) and 3D descriptors (e.g., from the molecular conformation). nih.gov

A crucial step is descriptor selection, often performed using methods like genetic algorithms (GA), to identify the subset of descriptors that has the most significant correlation with the biological activity. nih.gov Subsequently, a mathematical model is built using statistical techniques like Multiple Linear Regression (MLR). nih.gov The resulting QSAR equation provides a quantitative link between the selected descriptors and the activity.

The validity and predictive power of a QSAR model are assessed through rigorous internal and external validation procedures. nih.gov Key statistical metrics include the coefficient of determination (r²), which measures the goodness of fit for the training set, and the leave-one-out cross-validated coefficient (Q²LOO), which assesses the model's internal robustness. nih.gov External validation, using a set of compounds not included in the model training, is essential to confirm the model's ability to predict the activity of new chemical entities. nih.gov Such validated models can then be used to screen virtual libraries of piperidine derivatives, prioritizing the most promising candidates for synthesis and biological testing. researchgate.net

| Statistical Parameter | Description | Typical Value Range | Reference |

| r² (Coefficient of Determination) | Measures the proportion of variance in the dependent variable that is predictable from the independent variable(s). | 0.742 - 0.832 | nih.gov |

| Q²LOO (Cross-validated r²) | Measures the predictive ability of the model via leave-one-out cross-validation. | 0.684 - 0.796 | nih.gov |

| RMSE (Root Mean Square Error) | Represents the standard deviation of the residuals (prediction errors). | 0.247 - 0.299 | nih.gov |

| F-statistic | Tests the overall significance of the regression model. | 32.283 - 57.578 | nih.gov |

Table 2. Example of statistical parameters used to validate QSAR models for piperidine derivatives.

In Silico Prediction of Biological Activity and ADME Properties

In the early stages of drug discovery, it is critical to evaluate not only the potency of a compound but also its pharmacokinetic profile, commonly referred to as ADME (Absorption, Distribution, Metabolism, and Excretion). nih.govnih.gov Computational, or in silico, models provide a high-throughput and cost-effective means to predict these properties for virtual compounds before they are synthesized, helping to identify candidates with a higher probability of success in clinical trials. nih.govsemanticscholar.org

These predictive models use the chemical structure of a molecule to estimate various ADME-related parameters. nih.gov Key properties assessed include:

Distribution: This involves predicting how a drug distributes throughout the body, with important parameters including plasma protein binding (PPB) and the ability to cross the blood-brain barrier (BBB).

Metabolism: A major focus is predicting the interaction of compounds with cytochrome P450 (CYP) enzymes, which are responsible for the metabolism of most drugs. Models can predict whether a compound is a substrate or an inhibitor of specific CYP isoforms (e.g., CYP3A4, CYP2D6). mdpi.com

Excretion: This involves predicting the primary routes and rates of elimination from the body.

Toxicity: Early prediction of potential toxicity, such as cardiotoxicity (e.g., hERG inhibition) or mutagenicity (Ames test), is crucial for flagging problematic compounds. nih.govmdpi.com

Many of these predictions are guided by established principles like Lipinski's Rule of Five, which outlines physicochemical property ranges (e.g., molecular weight, lipophilicity) associated with good oral bioavailability. mdpi.com For piperidine derivatives, in silico ADME profiling can assess their drug-likeness and guide structural modifications to improve their pharmacokinetic properties while maintaining biological activity. nih.govsemanticscholar.org

| ADME Parameter | Description | Importance in Drug Design | Reference |

| Water Solubility | The ability of a compound to dissolve in water. | Affects absorption and formulation. | mdpi.com |

| Caco-2 Permeability | Predicts intestinal absorption of orally administered drugs. | Key indicator for oral bioavailability. | mdpi.commdpi.com |

| CYP450 Inhibition | Predicts if a compound will inhibit key metabolic enzymes. | Important for avoiding drug-drug interactions. | mdpi.com |

| hERG Inhibition | Predicts potential for cardiotoxicity. | Critical safety parameter. | nih.gov |

| Blood-Brain Barrier (BBB) Permeability | Predicts the ability of a compound to enter the central nervous system. | Essential for CNS drugs; undesirable for others. | - |

| Plasma Protein Binding | The extent to which a drug binds to proteins in the blood. | Affects drug distribution and free concentration. | - |

Table 3. Common ADME properties predicted using in silico methods.

Conformational Analysis and Stereochemical Impact on Binding

The three-dimensional shape (conformation) of a molecule is critical for its ability to bind to a biological target. For cyclic structures like the piperidine ring in this compound, conformational analysis is essential to understand its preferred shapes and how they influence biological activity. The stereochemistry, particularly the (R)-configuration at the C2 position, dictates the spatial arrangement of the substituents and, consequently, the molecule's interaction with a chiral biological environment like a receptor binding site.

Computational studies, particularly using high-level quantum mechanics methods like Density Functional Theory (DFT), have been employed to investigate the conformational preferences of fluorinated piperidines. nih.govresearchgate.net These studies have revealed that the fluorine atom often has a preference for the axial position on the piperidine ring, which is counterintuitive based on simple steric considerations. nih.govd-nb.info This "axial-F preference" is influenced by a combination of subtle electronic and environmental factors:

Charge-Dipole Interactions: Electrostatic attraction between the partially negative fluorine atom and the partially positive axial hydrogens on the ring can stabilize the axial conformer. nih.govresearchgate.net

Hyperconjugation: Electron donation from anti-periplanar C-H bonds into the antibonding orbital (σ*) of the C-F bond can provide significant stabilization to the axial conformer. nih.govresearchgate.net

Understanding these conformational preferences is crucial for drug design. The energy difference between the axial and equatorial conformers determines their relative populations at equilibrium. researchgate.net Since a biological receptor may selectively bind to only one specific conformer, the stereochemical and conformational rigidity of a ligand can have a profound impact on its binding affinity and efficacy. nih.gov For example, incorporating the piperidine moiety into a more rigid, bridged scaffold can lock it into a specific conformation (e.g., a boat or chair), which can be used to probe the receptor's preferred binding geometry and potentially enhance affinity. nih.gov

| Compound Type | Conformer | Calculation Method | Energy Difference (kcal/mol) | Finding | Reference |

| 3-Fluoropiperidine (TFA-analogue) | Axial vs. Equatorial | DFT (M06-2X) in CHCl₃ | -1.1 | Axial preference observed | researchgate.net |

| 3-Fluoropiperidinium (HCl-salt) | Axial vs. Equatorial | DFT (M06-2X) in Water | -2.3 | Strong axial preference | researchgate.net |

| 4-Fluoropiperidinium (HCl-salt) | Axial vs. Equatorial | DFT (M06-2X) in Water | +0.6 | Equatorial preference in water due to larger dipole moment | nih.gov |

Table 4. Examples of calculated free enthalpy differences (ΔG) between equatorial and axial conformers of fluorinated piperidines, highlighting the factors that influence conformational preference.

Conceptual Therapeutic Applications and Emerging Research Directions for R 2 2 Fluorophenyl Piperidine Derivatives Pre Clinical Perspective

Neurological and Psychiatric Research Avenues (e.g., Antipsychotic-like, Antidepressant-like)

The piperidine (B6355638) nucleus is a fundamental component of numerous agents active in the central nervous system (CNS). mdpi.comdut.ac.za Research into structurally related piperidine and piperazine (B1678402) derivatives has highlighted their potential as antipsychotic and antidepressant agents, primarily through modulation of dopaminergic and serotonergic receptors. nih.govresearchgate.net

Antipsychotic-like Activity: Preclinical studies have shown that piperidine and piperazine derivatives can exhibit potent antagonism at dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors, a hallmark of atypical antipsychotics. nih.govrsc.org For instance, a molecular hybridization strategy was used to develop aryl-piperidine derivatives, leading to the identification of compound 9f as a dual D2 and 5-HT2A receptor antagonist, a promising profile for an antipsychotic agent. nih.gov Another study on fused tricyclic heterocycle piperazine/piperidine derivatives identified compound 47 , which displays a unique polypharmacological profile with high affinity for D2, D3, 5-HT1A, 5-HT2A, and 5-HT6 receptors. nih.gov In animal models, compound 47 inhibited induced motor behaviors with a low tendency to cause catalepsy, a side effect associated with older antipsychotics. nih.gov These findings suggest that the (R)-2-(2-fluorophenyl)piperidine scaffold could be a valuable starting point for designing novel antipsychotics with multi-receptor profiles, potentially offering improved efficacy and tolerability.

Antidepressant-like Activity: The serotonergic system is a key target for antidepressant medications. While direct studies on this compound derivatives are limited, research on related structures provides a strong conceptual basis. For example, the serotonin antagonist Ritanserin, which contains a complex piperidine derivative structure with two fluorophenyl groups, has been described as having antidepressant and anxiolytic properties. researchgate.net Its mechanism involves potent antagonism of 5-HT2A and 5-HT2C receptors. researchgate.net The development of novel antidepressants often focuses on modulating multiple serotonin receptors to achieve a better therapeutic outcome. The structural features of this compound make it an attractive scaffold for exploring new agents with potential antidepressant-like effects.

Conceptual Role in Pain Management

Phenylpiperidine derivatives are a well-established class of potent analgesics, with fentanyl being a prominent example used in clinical practice for managing acute and chronic pain. nih.gov These compounds typically exert their effects by acting as agonists at the mu-opioid receptor. nih.gov

While specific preclinical analgesic studies on this compound derivatives are not extensively documented, the foundational role of the phenylpiperidine structure in analgesia provides a strong rationale for investigation. nih.govnih.gov Research on conformationally restricted analogues of other analgesic compounds has shown that subtle structural modifications can significantly impact activity. For example, certain N-methylspiro[tetralin-1,3'-pyrrolidine] derivatives, which are structurally distinct but also feature a nitrogen-containing heterocycle, have demonstrated codeine-level analgesic activity in preclinical tests. google.com This highlights the principle that constraining the conformation of a molecule can lead to potent biological effects. Exploring derivatives of this compound could therefore be a viable strategy in the search for novel analgesics with potentially unique pharmacological profiles.

Anti-inflammatory Research

Nonsteroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of pain and inflammation management. Research into new anti-inflammatory agents has explored various chemical scaffolds. One study focused on derivatives of 2-{2-fluoro-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid, a compound related to the NSAID loxoprofen (B1209778) but containing a fluorine atom. nih.gov A derivative from this series, compound 11a , exhibited higher anti-inflammatory activity than its parent compound in a preclinical rat model. nih.gov While this compound lacks the piperidine ring, it underscores the potential contribution of the 2-fluorophenyl moiety to anti-inflammatory effects.

Separately, piperidine derivatives have been investigated as antagonists of the CC chemokine receptor 1 (CCR1), a target for inflammatory diseases. google.com This provides a conceptual link for exploring this compound derivatives as potential anti-inflammatory agents, possibly acting through mechanisms like CCR antagonism or cyclooxygenase (COX) inhibition.

Conceptual Anticancer Research

The piperidine ring is a common structural motif in a wide array of anticancer agents. mdpi.comresearchgate.netnih.gov Research has explored numerous piperidine derivatives for their cytotoxic effects against various cancer cell lines.

One study reported that the piperidine derivative 1-(2-(4-(Dibenzo[b,f]thiepin-10-yl)phenoxy)ethyl)piperidine (DTPEP) , synthesized from tamoxifen, inhibited cell proliferation in both estrogen receptor (ER)-positive and ER-negative breast cancer cells. nih.gov Another example is piperine, a naturally occurring piperidine alkaloid found in black pepper, which has shown therapeutic potential against a wide range of cancers, including breast, lung, and prostate cancer. nih.gov Furthermore, synthetic 2-amino-4-(1-piperidine) pyridine (B92270) derivatives have been designed as dual inhibitors of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1), which are implicated in non-small cell lung cancer. mdpi.com These examples, while not direct derivatives of this compound, collectively demonstrate the value of the piperidine scaffold in oncology research and provide a strong rationale for investigating novel derivatives of this core structure for potential anticancer activity.

| Compound Class/Derivative | Cancer Type / Cell Line | Observed Preclinical Effect | Reference |

|---|---|---|---|

| DTPEP | Breast Cancer (MCF-7, MDA-MB-231) | Inhibition of cell proliferation | nih.gov |

| Piperine | Breast, Lung, Prostate, etc. | General anticancer properties | nih.gov |

| 2-amino-4-(1-piperidine) pyridine derivatives | Non-small cell lung cancer | Dual ALK/ROS1 inhibition | mdpi.com |

Other Emerging Biological Applications (e.g., Anti-Alzheimer's, Antihypertensive)

Beyond the more extensively studied areas, derivatives containing the fluorophenyl and piperidine moieties are showing promise in other emerging fields of research.

Anti-Alzheimer's Research: Acetylcholinesterase (AChE) inhibitors are a primary class of drugs for the symptomatic treatment of Alzheimer's disease. A recent study synthesized a novel series of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives and evaluated their ability to inhibit AChE. mui.ac.irnih.gov Within this series, compound 5d , which possesses a fluorine atom at the ortho position of the phenyl ring (a 2-fluorophenyl group), was identified as the most potent derivative. mui.ac.irnih.gov Docking studies suggested its binding mode within the enzyme's active site. mui.ac.ir This finding directly points to the potential of the this compound scaffold as a building block for new anti-Alzheimer's agents.

Antihypertensive Research: T-type calcium (Ca2+) channel blockers are an emerging class of antihypertensive agents that may offer advantages over traditional L-type blockers, such as a reduced incidence of reflex tachycardia. nih.gov Preclinical research has identified a series of 1-alkyl-N-[(1R)-1-(4-fluorophenyl)-2-methylpropyl]piperidine-4-carboxamide derivatives as potent inhibitors of T-type Ca2+ channels. nih.gov In spontaneously hypertensive rats, oral administration of the derivative 17f (N-[(1R)-1-(4-fluorophenyl)-2-methylpropyl]-1-[2-(3-methoxyphenyl)ethyl]piperidine-4-carboxamide) effectively lowered blood pressure without inducing reflex tachycardia. nih.gov This demonstrates a clear therapeutic potential for piperidine derivatives containing a fluorophenyl group in the management of hypertension.

| Application | Compound Derivative Class | Key Finding | Reference |

|---|---|---|---|

| Anti-Alzheimer's | N-(2-(piperidine-1-yl)ethyl)benzamides | The 2-fluoro derivative (5d) was the most potent acetylcholinesterase inhibitor in the series. | mui.ac.irnih.gov |

| Antihypertensive | 1-alkyl-N-[...-(4-fluorophenyl)...]piperidine-4-carboxamides | Derivative 17f lowered blood pressure in hypertensive rats via T-type Ca2+ channel blockade without causing reflex tachycardia. | nih.gov |

Future Research Directions and Translational Perspectives for R 2 2 Fluorophenyl Piperidine

Development of Novel Analogues with Enhanced Selectivity and Potency

A primary focus of future research will be the design and synthesis of new analogues of (R)-2-(2-fluorophenyl)piperidine. The goal is to create compounds with improved selectivity for their biological targets and increased potency. The 2-arylpiperidine structure is a well-established privileged motif in medicinal chemistry due to its broad range of biological activities, including acting as an NK1 receptor antagonist. acs.org

The development of novel analogues could involve several strategies:

Modification of the Piperidine (B6355638) Ring: Introducing substituents at various positions on the piperidine ring can significantly impact biological activity. For instance, the synthesis of 2,4-disubstituted piperidines has been shown to be a viable strategy for creating functionalizable building blocks for drug discovery. acs.orgnih.gov

Alteration of the Aryl Group: Modifications to the 2-fluorophenyl group, such as the introduction of different substituents or its replacement with other aromatic or heteroaromatic systems, could lead to analogues with altered target-binding affinities and selectivity profiles. acs.org

Scaffold Simplification and Rigidification: Inspired by the development of ligands for sigma receptors, simplifying the core structure or introducing rigidifying elements, such as bridging the piperidine ring, could yield analogues with improved properties. nih.govnih.gov For example, N-acyl-2-arylpiperidines have demonstrated high affinity for the σ2R/TMEM97 receptor. nih.gov

| Scaffold/Derivative | Therapeutic Target/Activity | Reference |

|---|---|---|

| 2-Arylpiperidines | NK1 receptor antagonists | acs.org |

| N-Acyl-2-arylpiperidines | Sigma-2 (σ2R/TMEM97) receptor ligands | nih.gov |

| 2,6-Diphenyl-piperidin-4-one derivatives | Various biological activities | eurekaselect.com |

| Piperidine-2,6-dione derivatives | CRBN protein binders for treating cancer and inflammatory diseases | wipo.int |

Integration of Advanced Synthetic Methodologies

The efficient and stereoselective synthesis of this compound and its analogues is critical for advancing research. Future efforts will likely focus on integrating more advanced and efficient synthetic methods. mdpi.comajchem-a.com

Key areas for methodological improvement include:

Asymmetric Synthesis: Developing highly enantioselective methods is crucial for producing the desired (R)-enantiomer exclusively. Techniques like Rh-catalyzed asymmetric hydrogenation and kinetic resolution by asymmetric deprotonation have shown promise for related structures. acs.orgnih.govmdpi.com

Catalytic Cross-Coupling Reactions: Palladium-catalyzed arylations of piperidine precursors, such as aza-Achmatowicz rearrangement products, offer a flexible route to 2-arylpiperidines. acs.org Further development of these and other cross-coupling methods will be beneficial.

Multi-component Reactions: Designing one-pot, multi-component reactions can streamline the synthesis of complex piperidine derivatives, improving efficiency and reducing waste. ajchem-a.com

Flow Chemistry and Automation: The adoption of flow chemistry and automated synthesis platforms could accelerate the production and screening of new analogues.

Refined Pre-clinical Pharmacological Profiling

A thorough understanding of the pharmacological properties of this compound and its future analogues is essential for their translation into clinical candidates. This will require a comprehensive preclinical profiling program.

This profiling should include:

In Vitro Target Engagement and Selectivity: Detailed binding assays against a broad panel of receptors, enzymes, and ion channels will be necessary to determine the primary biological target(s) and assess off-target effects. nih.gov

Functional Assays: Moving beyond simple binding studies, functional assays are needed to determine whether a compound acts as an agonist, antagonist, or modulator of its target. nih.gov

ADME/Tox Studies: Early assessment of absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) properties is crucial for identifying compounds with favorable drug-like characteristics. nih.gov This includes evaluating metabolic stability, membrane permeability, and potential for drug-drug interactions. researchgate.net

Deeper Mechanistic Elucidation of Biological Actions

To fully realize the therapeutic potential of this compound derivatives, a deeper understanding of their mechanism of action at the molecular and cellular levels is required. nih.gov

Future research should aim to:

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing (R)-2-(2-fluorophenyl)piperidine, and how can reaction progress be monitored?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with halogenated aromatic precursors and piperidine derivatives. Key steps include nucleophilic substitution or coupling reactions under inert atmospheres. For example, fluorophenyl groups can be introduced via Suzuki-Miyaura cross-coupling using palladium catalysts . Reaction progress is monitored using thin-layer chromatography (TLC) to track intermediate formation and confirm product purity. Post-synthesis, column chromatography or recrystallization ensures isolation of the enantiomerically pure (R)-form .

Q. How can the structural integrity and enantiomeric purity of this compound be confirmed?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying the compound’s structure, with characteristic peaks for the fluorophenyl group (e.g., aromatic protons at δ 7.2–7.5 ppm) and piperidine ring (δ 1.5–3.0 ppm). Chiral HPLC or polarimetry confirms enantiomeric purity, while mass spectrometry (MS) validates molecular weight .

Q. What analytical techniques are suitable for studying the compound’s physicochemical properties?

- Methodological Answer : Differential scanning calorimetry (DSC) determines melting points and thermal stability. Solubility can be assessed in solvents like DMSO or ethanol using UV-Vis spectroscopy. LogP values, indicating lipophilicity, are calculated via shake-flask methods or computational tools like ChemAxon .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its pharmacological activity?

- Methodological Answer : Enantiomer-specific activity is evaluated through receptor-binding assays (e.g., radioligand displacement for CNS targets) and functional assays (e.g., cAMP modulation). Molecular docking studies predict interactions with chiral binding pockets, while in vivo pharmacokinetic studies compare bioavailability and metabolism of (R)- vs. (S)-enantiomers .

Q. What metabolic pathways degrade this compound, and how do they impact toxicity?

- Methodological Answer : Incubate the compound with liver microsomes or hepatocytes to identify cytochrome P450 (CYP)-mediated metabolites via LC-MS/MS. Stable isotope labeling tracks metabolic intermediates. Toxicity is assessed using Ames tests for mutagenicity and mitochondrial toxicity assays in cell lines .

Q. How can synthetic yields of this compound be optimized while minimizing byproducts?

- Methodological Answer : Optimize reaction parameters (temperature, solvent polarity, catalyst loading) using design-of-experiment (DoE) approaches. For example, elevated temperatures (80–100°C) improve coupling efficiency in palladium-catalyzed reactions. Green chemistry principles, such as microwave-assisted synthesis, reduce reaction times and byproduct formation .

Q. What structural analogs of this compound exhibit enhanced bioactivity, and how are they designed?

- Methodological Answer : Introduce substituents (e.g., trifluoromethyl, methoxy) at the phenyl or piperidine ring via regioselective functionalization. Compare analogs using SAR studies: measure IC₅₀ values in target assays (e.g., enzyme inhibition) and computational models (e.g., QSAR) to predict bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.